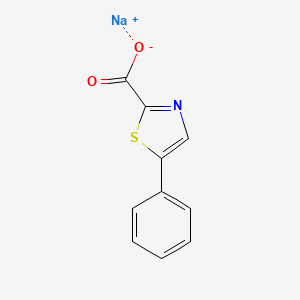

Sodium 5-phenylthiazole-2-carboxylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-phenyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S.Na/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSMXMVNORFALM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173996-51-3 | |

| Record name | sodium 5-phenyl-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenylthiazole 2 Carboxylic Acid and Its Sodium Salt

Established Reaction Pathways for 5-Phenylthiazole-2-carboxylate Precursors

The synthesis of the precursors to 5-phenylthiazole-2-carboxylic acid primarily involves the construction of the thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen atoms. bepls.com

Hantzsch Thiazole Synthesis and its Variants for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a classical and widely employed method for the formation of the thiazole ring system. mdpi.comchemhelpasap.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com In the context of 5-phenylthiazole (B154837) derivatives, this would involve a phenacyl halide. The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

Microwave-assisted variations of the Hantzsch synthesis have been developed to improve reaction times and yields. For instance, heating the reactants in a solvent like methanol (B129727) at elevated temperatures under microwave irradiation can significantly accelerate the reaction. nih.gov One-pot, multi-component procedures have also been devised, offering a more efficient and environmentally friendly approach. mdpi.comresearchgate.net These methods often utilize catalysts such as silica-supported tungstosilisic acid to facilitate the reaction under conventional heating or ultrasonic irradiation. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol, Heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | Methanol, Microwave, 90°C | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | SiW.SiO2, Ethanol (B145695)/water, Reflux or Ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | mdpi.com |

Derivatization and Functionalization of Thiazole-2-carboxylate Esters

Once the thiazole ring is formed, further modifications can be made to introduce or alter functional groups. Thiazole-2-carboxylate esters serve as versatile intermediates for such derivatizations. For example, the ester group can be a precursor to amides, which are important in many pharmaceutical compounds. nih.gov

The synthesis of various thiazole derivatives often starts with commercially available or readily synthesized thiazole esters. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate can be coupled with various acids to form amide derivatives. nih.gov The carboxylate group at the 2-position can also facilitate nucleophilic substitution reactions, allowing for the introduction of different functionalities.

Conversion Mechanisms to 5-Phenylthiazole-2-carboxylic Acid

The conversion of thiazole precursors, particularly the corresponding esters, into 5-phenylthiazole-2-carboxylic acid is a crucial step in the synthesis of the target sodium salt.

Ester Hydrolysis Methodologies for Carboxylic Acid Generation

Ester hydrolysis is a common and effective method for converting an ester into its corresponding carboxylic acid. wikipedia.org This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water to drive the equilibrium towards the formation of the carboxylic acid and alcohol. libretexts.org

Alkaline Hydrolysis (Saponification): This method involves heating the ester with a base, typically sodium hydroxide. wikipedia.orglibretexts.org This reaction is irreversible and generally preferred due to higher yields and easier product separation. libretexts.org The initial product is the sodium salt of the carboxylic acid, which can then be acidified to yield the free carboxylic acid. libretexts.org For instance, ester intermediates of 2-phenylthiazole (B155284) derivatives have been successfully converted to their corresponding carboxylic acids through hydrolysis. acs.org

| Hydrolysis Method | Reagents | Key Features | Reference |

| Acid-Catalyzed | Dilute HCl or H2SO4, excess water | Reversible reaction | libretexts.org |

| Alkaline (Saponification) | NaOH or other strong base | Irreversible, high yield | wikipedia.orglibretexts.org |

Advanced Synthetic Routes for Regioselective or Stereoselective Synthesis

In some cases, the synthesis of specific isomers of substituted thiazoles is required. Advanced synthetic strategies have been developed to achieve regioselectivity, ensuring that functional groups are introduced at the desired positions on the thiazole ring. For example, an efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been reported, which proceeds under solvent-free conditions. researchgate.net Such methods are crucial for avoiding the formation of unwanted isomers and simplifying purification processes.

Formation of Sodium 5-Phenylthiazole-2-carboxylate Salt from its Corresponding Acid

The final step in the synthesis is the formation of the sodium salt from 5-phenylthiazole-2-carboxylic acid. This is a straightforward acid-base reaction. The carboxylic acid is typically dissolved in a suitable solvent, such as ethanol, and treated with a sodium base, most commonly sodium hydroxide. The reaction mixture is stirred, often at room temperature, until the salt formation is complete. The resulting this compound can then be isolated by filtration and dried.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 5 Phenylthiazole 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 5-phenylthiazole-2-carboxylate derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule. For derivatives of 5-phenylthiazole-2-carboxylic acid, the ¹H NMR spectrum reveals characteristic signals for the protons on the phenyl and thiazole (B1198619) rings. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.3-7.5 ppm. The lone proton on the thiazole ring is also readily identifiable. For instance, in 2-amino-4-phenylthiazole, a related compound, the thiazole proton appears as a singlet at δ 6.7 ppm asianpubs.org. The chemical shifts can be influenced by the specific substituents on the rings.

| Proton Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Phenyl Protons | 7.3-7.5 (multiplet) | asianpubs.org |

| Thiazole Proton | ~6.7 (singlet) | asianpubs.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. For 5-phenylthiazole-2-carboxylate derivatives, distinct signals are observed for the carboxylate carbon, the carbons of the thiazole ring, and the carbons of the phenyl ring. The carboxylate carbon is typically found in the downfield region of the spectrum, often between δ 160-170 ppm. The carbons of the thiazole ring in a related compound, 2-amino-4-phenylthiazole, have been reported to appear at approximately δ 168.8 (C2), δ 150.2 (C4), and δ 101.9 (C5) ppm asianpubs.org. The phenyl carbons exhibit signals in the aromatic region, generally between δ 125-135 ppm asianpubs.org.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carboxylate (C=O) | 160-170 | researchgate.netoregonstate.edu |

| Thiazole C2 | ~169 | asianpubs.org |

| Thiazole C4 | ~150 | asianpubs.org |

| Thiazole C5 | ~102 | asianpubs.org |

| Phenyl Carbons | 125-135 | asianpubs.org |

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between protons and carbons. COSY spectra reveal correlations between coupled protons, helping to trace the proton networks within the phenyl and thiazole rings. HSQC spectra correlate each proton with its directly attached carbon atom, providing definitive C-H bond assignments. These techniques are invaluable for confirming the structural assignments made from one-dimensional NMR data, especially in more complex derivatives.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For sodium 5-phenylthiazole-2-carboxylate, the molecular ion peak confirms the molecular formula. The fragmentation of related 5-arylazo-2-aminothiazole derivatives has been studied, revealing characteristic cleavage patterns. For example, a common fragmentation involves the cleavage of the bond between the thiazole ring and the phenyl group, as well as fragmentation within the thiazole ring itself mdpi.com. In aromatic compounds, the molecular ion peak is often strong due to the stability of the structure libretexts.org. The fragmentation of carboxylic acids can involve the loss of the carboxyl group (a loss of 45 mass units) libretexts.org.

| Fragmentation Process | Neutral Loss (amu) | Resulting Fragment |

|---|---|---|

| Loss of CO₂ | 44 | [M-CO₂]⁺ |

| Loss of COOH radical | 45 | [M-COOH]⁺ |

| Cleavage of phenyl group | 77 | [M-C₆H₅]⁺ |

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | >3000 | researchgate.net |

| Carboxylate Asymmetric Stretch | 1650-1540 | spectroscopyonline.com |

| Thiazole C=N Stretch | 1600-1500 | researchgate.net |

| Carboxylate Symmetric Stretch | 1450-1360 | spectroscopyonline.com |

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 5-phenylthiazole-2-carboxylic acid that form suitable single crystals, X-ray crystallography can provide detailed information on bond lengths, bond angles, and intermolecular interactions. This technique allows for the unambiguous determination of the molecular geometry and packing in the solid state. For example, a study of a related thiazolo[3,2-a]pyrimidine-6-carboxylate derivative revealed detailed structural information from single-crystal X-ray diffraction researchgate.net. The crystal structure of 5-methoxy-1H-indole-2-carboxylic acid, a compound with a similar carboxylic acid functional group, showed the formation of cyclic dimers through hydrogen bonding between the carboxylic acid groups mdpi.com. This type of detailed structural information is invaluable for understanding the solid-state properties of these compounds.

| Structural Parameter | Significance |

|---|---|

| Crystal System and Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions of the repeating unit of the crystal. |

| Bond Lengths and Angles | Confirms the connectivity and geometry of the molecule. |

| Intermolecular Interactions | Reveals how molecules are packed in the crystal, including hydrogen bonding and π-stacking. |

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, SC-XRD reveals how individual molecules are organized in the crystal lattice, a critical factor influencing properties like solubility and stability.

For a derivative of 5-phenylthiazole-2-carboxylic acid, SC-XRD analysis would begin with the growth of a high-quality single crystal. Upon successful diffraction, the resulting data allows for the determination of the crystal system, space group, and unit cell dimensions. This information provides a foundational understanding of the crystal's symmetry and repeating structural unit.

While specific crystallographic data for this compound is not publicly available, a representative crystal structure of a related thiazole derivative, a thiazolo-pyridine dicarboxylic acid, illustrates the type of detailed information that can be obtained. nih.gov In such a structure, the analysis would reveal the planarity of the thiazole and phenyl rings and the orientation of the carboxylate group relative to the heterocyclic scaffold. The absolute configuration of any stereocenters can be unambiguously determined, which is crucial for chiral drug molecules.

Molecular packing analysis would describe how the molecules arrange themselves in three dimensions. This arrangement is governed by a delicate balance of intermolecular forces, leading to specific packing motifs. For instance, molecules might arrange in layered structures or more complex three-dimensional networks. nih.gov These packing arrangements are critical in defining the macroscopic properties of the crystalline material.

Below is a representative table of crystallographic data that would be expected from an SC-XRD study of a 5-phenylthiazole-2-carboxylate derivative.

| Parameter | Value |

|---|---|

| Empirical Formula | C10H6NNaO2S |

| Formula Weight | 227.22 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.141(3) |

| b (Å) | 13.934(4) |

| c (Å) | 7.277(2) |

| α (°) | 90 |

| β (°) | 97.81(1) |

| γ (°) | 90 |

| Volume (Å3) | 1220.5(5) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.236 |

Powder X-ray Diffraction for Polymorphic Studies and Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. This makes it an invaluable tool for routine analysis, quality control, and the study of polymorphism.

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and bioavailability. Therefore, identifying and controlling polymorphism is of paramount importance in the pharmaceutical industry.

A PXRD pattern is a fingerprint of a crystalline solid. Each crystalline phase produces a unique diffraction pattern characterized by a specific set of peak positions and intensities. For 5-phenylthiazole-2-carboxylate derivatives, PXRD would be used to identify the crystalline form of a synthesized batch and to screen for the existence of other polymorphs by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures).

In a polymorphic study, the PXRD patterns of different crystalline forms would be compared. mdpi.com The discovery of a new polymorph is confirmed by a powder pattern with a unique set of diffraction peaks. nih.gov Variable-temperature PXRD can be employed to study phase transitions between polymorphs as a function of temperature, providing information on their relative thermodynamic stabilities. nih.gov

The following table illustrates hypothetical PXRD peak data for two distinct polymorphic forms of a 5-phenylthiazole-2-carboxylate derivative.

| Polymorph A | Polymorph B | ||

|---|---|---|---|

| 2θ (°) | Relative Intensity (%) | 2θ (°) | Relative Intensity (%) |

| 8.5 | 100 | 10.2 | 85 |

| 12.3 | 65 | 14.8 | 100 |

| 15.8 | 80 | 17.1 | 50 |

| 20.1 | 45 | 22.5 | 70 |

| 25.6 | 90 | 28.9 | 60 |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Synthons

The crystal structure of a molecular solid is held together by a network of non-covalent interactions, with hydrogen bonds being particularly significant. A detailed analysis of these interactions is crucial for understanding and predicting crystal packing. Supramolecular synthons are robust and predictable patterns of intermolecular interactions that can be utilized in crystal engineering to design novel solid forms with desired properties. mdpi.com

In the context of 5-phenylthiazole-2-carboxylate derivatives, several types of hydrogen bonds are anticipated. The carboxylate group is a strong hydrogen bond acceptor. In the protonated carboxylic acid form, the hydroxyl group can act as a hydrogen bond donor, often leading to the formation of a robust centrosymmetric dimer through O–H···O hydrogen bonds, a common supramolecular synthon in carboxylic acids. mdpi.commdpi.com

Even in the sodium salt form, where the acidic proton is absent, the carboxylate oxygens can still participate in hydrogen bonding with weaker donors, such as C–H groups from the phenyl and thiazole rings (C–H···O interactions). The nitrogen atom of the thiazole ring is a potential hydrogen bond acceptor, while the hydrogen atoms on the aromatic rings can act as weak donors. nih.gov

A comprehensive analysis of the crystal structure of a 5-phenylthiazole-2-carboxylate derivative would involve identifying all significant intermolecular interactions and classifying the supramolecular synthons present. This knowledge can be leveraged to understand the stability of the observed crystal form and to guide the design of new solid forms, such as co-crystals, where specific synthons are targeted to assemble the molecules in a predictable manner. nih.gov

The table below summarizes the potential intermolecular interactions and supramolecular synthons that could be present in the crystal structure of a 5-phenylthiazole-2-carboxylate derivative.

| Interaction Type | Donor | Acceptor | Common Supramolecular Synthon |

|---|---|---|---|

| Strong Hydrogen Bond | O-H (acid) | O=C (acid) | Carboxylic acid dimer (R22(8)) |

| Weak Hydrogen Bond | C-H (phenyl/thiazole) | O=C (carboxylate) | Chain or sheet motifs |

| Weak Hydrogen Bond | C-H (phenyl/thiazole) | N (thiazole) | Chain or layered motifs |

| π–π Stacking | Phenyl ring | Phenyl ring | Offset or face-to-face stacking |

| π–π Stacking | Phenyl ring | Thiazole ring | Heteroaromatic stacking |

Computational and Theoretical Investigations of 5 Phenylthiazole 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve quantum mechanical equations to determine the electronic structure and predict reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. proteobiojournal.com For 5-phenylthiazole-2-carboxylate, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. researchgate.net This is achieved by finding the molecular arrangement with the minimum energy.

The process typically utilizes a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) or 6-31+G(d). researchgate.netresearchgate.net The functional describes the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The software calculates the optimized geometrical parameters, including bond lengths and bond angles, that correspond to the lowest energy state of the molecule in the gas phase. researchgate.net These theoretical calculations can then be compared with experimental data if available. researchgate.net

Table 1: Predicted Geometrical Parameters of 5-Phenylthiazole-2-carboxylate Anion from a Representative DFT Calculation Note: This data is illustrative and based on typical values for similar structures.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-S1 | 1.76 Å |

| Bond Length | N3-C2 | 1.32 Å |

| Bond Length | C4-C5 | 1.38 Å |

| Bond Length | C5-Phenyl | 1.48 Å |

| Bond Length | C(carboxylate)-O | 1.25 Å |

| Bond Angle | C4-N3-C2 | 110.5° |

| Bond Angle | N3-C2-S1 | 115.0° |

| Bond Angle | C5-S1-C2 | 92.0° |

| Bond Angle | Thiazole-C5-Phenyl | 121.0° |

For a flexible molecule like 5-phenylthiazole-2-carboxylate, multiple spatial arrangements, or conformations, are possible due to the rotation around single bonds. Conformational analysis using DFT systematically explores these possibilities to map the potential energy surface. dergipark.org.tr The primary points of rotation for this molecule are the bond connecting the phenyl group to the thiazole (B1198619) ring and the bond connecting the carboxylate group to the thiazole ring.

By calculating the energy for different rotational angles (dihedral angles), researchers can identify the lowest-energy conformers, which represent the most stable and probable shapes of the molecule. dergipark.org.tr The analysis reveals the relative energies of different conformers and the energy barriers required for interconversion between them. dergipark.org.tr For the related thiazole-5-carboxylic acid, four stable conformers were identified, with varying planarity of the carboxylic acid group. dergipark.org.trdergipark.org.tr A similar landscape would be expected for the phenyl-substituted version, with additional complexity arising from the phenyl group's rotation.

Table 2: Illustrative Relative Energies of 5-Phenylthiazole-2-carboxylate Conformers Note: This data is hypothetical, based on findings for similar molecules.

| Conformer | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Conformer 1 | Global minimum, planar carboxylate, specific phenyl orientation | 0.00 |

| Conformer 2 | Slightly rotated carboxylate group | 0.15 |

| Conformer 3 | Rotated phenyl group, non-planar carboxylate | 25.5 |

| Conformer 4 | Alternative phenyl/carboxylate orientation | 28.1 |

Molecular Modeling Approaches for Ligand-Target Interactions (e.g., Docking Studies for Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. semanticscholar.org This method is crucial for understanding how a molecule like 5-phenylthiazole-2-carboxylate might interact with a biological receptor to exert a potential effect. nih.gov The process involves placing the 3D structure of the ligand, obtained from methods like DFT, into the active site of a target protein. semanticscholar.org An algorithm then samples numerous possible orientations and conformations of the ligand within the binding site, calculating a "docking score" for each pose, which typically represents the binding energy. nih.gov

Docking studies on similar phenylthiazole derivatives have shown that the thiazole core and its substituents form key interactions with amino acid residues in the protein's active site. nih.gov Common interactions include:

Hydrogen Bonds: The carboxylate group is a prime candidate for forming hydrogen bonds with polar residues such as Tyrosine, Histidine, Serine, and Arginine. nih.gov

Hydrophobic Interactions: The phenyl ring often engages in hydrophobic interactions with nonpolar residues like Leucine, Valine, and Isoleucine. nih.gov

Arene-Cation Interactions: The electron-rich phenyl and thiazole rings can interact favorably with positively charged residues like Arginine. semanticscholar.org

These studies help elucidate the binding mode, predict binding affinity, and guide the design of new derivatives with improved potency. nih.gov

Table 3: Representative Results from a Hypothetical Docking Study

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| PPARγ | -8.5 | His323, Tyr473, Ser289 | Hydrogen Bond |

| PPARγ | -8.5 | Leu330, Ile341 | Hydrophobic |

| COX-2 | -9.1 | Arg120, Tyr355 | Hydrogen Bond |

| Rho6 | -9.4 | Arg108, Gln158 | Hydrogen Bond, Arene-Cation |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. biointerfaceresearch.com MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-protein complex. biointerfaceresearch.com

Starting with the best-docked pose, the entire system, including the protein, the ligand, and surrounding solvent (water) molecules, is simulated for a period typically in the nanosecond range. The simulation calculates the trajectories of atoms by solving Newton's equations of motion. Analysis of these trajectories can reveal:

Complex Stability: The stability of the ligand in the binding pocket is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms over time. A stable RMSD value suggests the ligand remains in its initial binding pose.

Protein Flexibility: MD can show how the protein structure adapts to the presence of the ligand.

Role of Water: The simulation can highlight the role of individual water molecules in mediating interactions between the ligand and the protein.

MD simulations are therefore used to refine and validate docking results, providing a more realistic understanding of the binding event in a physiological environment. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. laccei.org For a class of compounds like 5-phenylthiazole-2-carboxylate derivatives, a QSAR model can be developed to predict their activity and provide insights into the underlying mechanism.

The process involves several steps:

Data Collection: A dataset of thiazole derivatives with experimentally measured biological activity (e.g., IC50 values) is compiled. laccei.org

Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. researchgate.net

Model Building: Statistical methods, such as multiple linear regression, are used to build an equation that correlates the calculated descriptors with the observed biological activity. laccei.org

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. researchgate.net

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives and to understand which molecular features are most important for enhancing or diminishing biological activity. laccei.org

Coordination Chemistry and Metallosupramolecular Assemblies of 5 Phenylthiazole 2 Carboxylate

Ligand Design Principles Incorporating the Thiazole-2-carboxylate Moiety

The design of ligands is fundamental to controlling the structure and properties of the resulting metal complexes. The 5-phenylthiazole-2-carboxylate moiety is an excellent building block for constructing metallosupramolecular architectures due to several key features. Thiazoles are five-membered heteroaromatic rings that possess both a soft sulfur donor atom and a hard nitrogen donor atom. nih.gov This dual nature allows them to coordinate with a wide range of hard and soft metal centers, influencing the final complex's stability and geometry. nih.gov

The carboxylate group is a highly versatile coordinating agent in transition metal chemistry. wikipedia.org It can bind to metal ions in several modes, including monodentate (κ¹), bidentate chelation (κ²), and, most importantly, as a bridging ligand that connects two or more metal centers. wikipedia.org This bridging capability is crucial for the formation of extended structures like one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) metal-organic frameworks (MOFs). scielo.br The combination of the N-donor from the thiazole (B1198619) ring and the O-donors from the carboxylate group creates a robust chelating system that can satisfy the coordination requirements of various metal ions. scielo.br Furthermore, the phenyl substituent at the 5-position of the thiazole ring introduces steric bulk and the potential for π-π stacking interactions, which can further stabilize the resulting supramolecular structures in the solid state. scielo.br

Synthesis and Characterization of Metal Complexes with Sodium 5-Phenylthiazole-2-carboxylate and Analogues

The synthesis of metal complexes using 5-phenylthiazole-2-carboxylate and similar ligands typically involves reacting the ligand with a suitable metal salt in a solvent. nih.govorientjchem.org Common methods include solvothermal or hydrothermal techniques, where the reaction is carried out in a sealed container at elevated temperatures, or simple refluxing in solvents like ethanol (B145695) or methanol (B129727). scielo.brnih.gov

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and properties. mdpi.com The synthesis of transition metal complexes with ligands analogous to 5-phenylthiazole-2-carboxylate is often achieved by mixing the ligand and a corresponding metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II)) in a 2:1 ligand-to-metal molar ratio in an alcoholic solution and refluxing the mixture. nih.govnih.gov The resulting complexes precipitate from the solution and can be isolated by filtration. nih.gov For instance, complexes of Cu(II) with thiazole and carboxylate moieties have been synthesized by reacting copper(II) acetate (B1210297) with the thiazole ligand, where the thiazole coordinates to the copper ion through its nitrogen atom. researchgate.net

Lanthanide and alkaline earth metals also form stable complexes with carboxylate-containing ligands. researchgate.netmdpi.com The coordination chemistry of lanthanides is of particular interest due to the unique luminescent properties of their complexes. mdpi.com The synthesis of these compounds can be achieved through various methods, including redox transmetallation/protolysis reactions or solvothermal reactions between lanthanide salts (e.g., nitrates) and the ligand in a suitable solvent mixture. researchgate.netmdpi.com Due to the larger ionic radii of lanthanide and alkaline earth metals, they typically exhibit higher coordination numbers compared to transition metals. The bulky nature of ligands like 5-phenylthiazole-2-carboxylate can influence how many ligands can pack around the central metal ion. mdpi.com

Structural Analysis of Coordination Environments and Metal-Ligand Bonding

Single-crystal X-ray diffraction studies on analogous systems reveal key structural features of complexes formed with thiazole-carboxylate type ligands. The coordination environment around the metal center is dictated by the nature of the metal ion, the ligand, and the presence of any co-ligands or solvent molecules. scielo.br

For first-row transition metals like Co(II) and Ni(II), a six-coordinate, distorted octahedral geometry is commonly observed. scielo.brscielo.br In such cases, the metal center can be coordinated by nitrogen atoms from the thiazole rings, oxygen atoms from the carboxylate groups, and often water or other solvent molecules. scielo.brscielo.br The carboxylate group frequently acts as a bridging ligand between adjacent metal centers, leading to the formation of 1D polymeric chains. scielo.br Copper(II) ions are known to adopt slightly distorted square-pyramidal coordination environments in similar complexes. dnu.dp.ua

The metal-ligand bond lengths are consistent with those reported for other similar complexes. For example, in a representative Co(II) complex with a mixed N/O donor ligand, Co–O bond lengths range from 2.0572 to 2.1144 Å, and Co–N bond lengths are around 2.1486 Å. scielo.brscielo.br Similarly, for a Ni(II) analogue, the Ni–N and Ni–O distances fall within expected ranges. scielo.brscielo.br The thiazole ring typically coordinates through its nitrogen atom, while the carboxylate group can adopt various coordination modes, most notably syn-anti bridging, to form extended structures. dnu.dp.uaresearchgate.net

Table 1: Representative Structural Data for Analogous Metal Complexes

| Metal Ion | Coordination Geometry | Typical M-O Bond Length (Å) | Typical M-N Bond Length (Å) | Ligand Coordination Mode |

|---|---|---|---|---|

| Co(II) | Distorted Octahedral | 2.06 - 2.11 | 2.15 | N-donor, Bridging Carboxylate |

| Ni(II) | Distorted Octahedral | 2.03 - 2.08 | 2.11 | N-donor, Bridging Carboxylate |

| Cu(II) | Square Pyramidal | 1.95 - 2.25 | 2.02 | N-donor, Chelating/Bridging Carboxylate |

Data synthesized from analogous structures reported in the literature. scielo.brscielo.bruj.ac.za

Tunable Properties of Metallosupramolecular Architectures

The properties of metallosupramolecular assemblies can be tuned by carefully selecting the metal ion and ligand. The combination of different ligands can satisfy the specific coordination geometry requirements of metal centers, leading to unusual and tailorable architectures. scielo.br For instance, the coordination environment of the metal centers plays a vital role in the catalytic activities of the resulting complexes. scielo.br

In the case of lanthanide complexes, the ligand plays a crucial role as an "antenna," absorbing light energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, can lead to materials with tunable luminescent properties, which are highly sought after for applications in sensing, imaging, and lighting. mdpi.com By modifying the substituents on the 5-phenylthiazole-2-carboxylate ligand or introducing auxiliary ligands, it is possible to modulate the energy transfer process and thus tune the emission color and intensity of the final material. The formation of extended 1D, 2D, or 3D networks through carboxylate bridging also influences the bulk properties of the material, including its thermal stability and magnetic behavior. scielo.brmdpi.com

Applications in Advanced Materials Science and Polymer Chemistry

Incorporation of 5-Phenylthiazole-2-carboxylate into Polymeric Systems

The 5-phenylthiazole-2-carboxylate unit can be integrated into various polymeric structures to create materials with tailored properties. While the sodium salt itself is less commonly used for direct polymerization, its corresponding carboxylic acid or ester forms are versatile monomers. This incorporation can be achieved through several polymerization techniques, leading to polymers with enhanced thermal stability, conductivity, and optical characteristics.

Donor-acceptor (D-A) type semiconducting copolymers, which are crucial for organic electronics, often feature electron-accepting units. nih.gov Thiazole (B1198619) is recognized as a common electron-accepting heterocycle due to the electron-withdrawing nature of its imine (C=N) group. nih.govresearchgate.net Consequently, polymers incorporating the 5-phenylthiazole (B154837) structure can be designed as D-A copolymers. For instance, a thiophene-thiazole-based copolymer was synthesized for use in organic field-effect transistors (OFETs), demonstrating the utility of the thiazole unit in creating high-performance semiconducting polymers. nih.gov The rigid and planar structure of thiazole-containing segments, such as thiazolo[5,4-d]thiazole (B1587360), can promote π-π electron delocalization and lead to materials with higher charge-carrier mobilities. rsc.org

Furthermore, the carboxylate group can be used to form coordination polymers. These materials are constructed from metal ions or clusters linked by organic ligands. Zinc(II) and Cadmium(II) carboxylate-based coordination polymers have been developed for various applications, including sensors and catalysts. mdpi.comsemanticscholar.org The 5-phenylthiazole-2-carboxylate ligand could be employed in this context to create novel coordination polymers where the thiazole moiety contributes to the electronic properties and potential for luminescence. semanticscholar.org

Development of Thiazole-Based Organic Electronic Materials

Thiazole and its derivatives are pivotal in the development of organic electronic materials due to their favorable electronic properties, environmental stability, and structural versatility. nih.govresearchgate.net The electron-deficient nature of the thiazole ring allows for the fine-tuning of HOMO/LUMO energy levels in organic semiconductors, which is critical for efficient charge injection and transport. nih.govacs.org

Thiazole-based moieties have been widely incorporated into organic semiconductors, leading to high performance in various electronic devices. nih.gov Conjugated polymers containing the thiazole ring are a significant class of materials in this field. arizona.edu These polymers often exhibit good charge carrier properties, and their electronic characteristics can be tuned by alternating donor and acceptor units along the polymer backbone. nih.gov

Research has explored various thiazole-based structures, including thiazole, bithiazole, thiazolothiazole, and benzobisthiazole, in both small molecules and polymers for applications in organic field-effect transistors (OFETs). nih.govresearchgate.net For example, thiazolothiazole-containing ambipolar organic semiconductors have been developed that exhibit balanced hole and electron mobility, a desirable characteristic for complementary circuits. chemistryviews.org The rigid, planar structure of fused thiazole systems like thiazolo[5,4-d]thiazole enables efficient intermolecular π-π overlap, which is advantageous for charge transport. rsc.org

Table 1: Examples of Thiazole-Based Organic Semiconductors and Their Properties

| Compound/Polymer Class | Key Structural Feature | Application(s) | Reported Properties | Reference(s) |

| Thiophene-Thiazole Copolymers | Donor-Acceptor Backbone | Organic Field-Effect Transistors (OFETs) | High charge mobility, good crystallinity | nih.gov |

| Thiazolothiazole Derivatives | Fused, Planar Heterocycle | OFETs, Organic Photovoltaics (OPVs) | Ambipolar charge transport, high oxidative stability | chemistryviews.orgrsc.org |

| Alkylthiazole-Based Polymers | Planar Thiazole Units | Organic Thermoelectric Devices | Good π-π stacking, high hole mobility in OTFTs | mdpi.com |

| Benzobisthiazole Polymers | Extended Fused Ring System | OFETs, Solar Cells | High electron affinity, high performance in electronic devices | nih.gov |

The unique photophysical properties of thiazole derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. nih.govresearchgate.net

In OLEDs, thiazole-containing compounds can function as emitters, hosts, or charge-transporting materials. rsc.orgmdpi.com The rigid, conjugated structure of molecules like thiazolo[5,4-d]thiazole has been used as an electron-accepting core in donor-acceptor-donor (D-A-D) type emitters, leading to efficient blue OLEDs. acs.org The carbazole (B46965) unit is often paired with thiazole derivatives to create materials with good hole-transporting properties, high thermal stability, and efficient blue emission. mdpi.comnih.gov

In the field of photovoltaics, thiazole-based materials have been successfully used in both organic solar cells and perovskite solar cells. nih.gov The electron-accepting character of the thiazole ring is beneficial for creating donor-acceptor systems that facilitate charge separation at the donor-acceptor interface in bulk-heterojunction solar cells. nih.govresearchgate.net Thiazole derivatives have also been employed to passivate defects on the surface of perovskite films, leading to perovskite solar cells with significantly improved efficiency and stability. acs.org Furthermore, thiazolo[5,4-d]thiazole derivatives have been designed as hole-selective materials, enhancing the performance of wide-bandgap perovskite solar cells. acs.org

Novel Coatings and Surface Functionalization Strategies

The functional groups present in Sodium 5-phenylthiazole-2-carboxylate—the carboxylate anion and the heterocyclic thiazole ring—offer opportunities for creating novel coatings and for surface functionalization. The carboxylate group is well-known for its ability to bind to metal oxide surfaces, making it an effective anchor for attaching molecules to substrates like titanium dioxide, zinc oxide, or silicon.

Theoretical studies have investigated the adsorption of related heterocyclic molecules on silicon surfaces, indicating that such compounds can form stable bonds and modify the electronic properties of the surface. ankara.edu.tr This suggests that 5-phenylthiazole-2-carboxylic acid could be used to functionalize semiconductor surfaces, potentially altering their work function or passivating surface states for applications in electronic devices.

In the context of coatings, polymers incorporating thiazole units can offer specific functionalities. For instance, the ability of the nitrogen atom in the thiazole ring to interact with acids has been leveraged to create conjugated polymer-based sensors for acid vapors. nsf.gov Such polymers could be used as responsive coatings. Benzothiazole derivatives have also found applications in polymers and dyes, which are integral to many coating formulations. researchgate.net

Role as Intermediate in Specialty Chemical Synthesis

This compound, or more commonly its free acid or ester forms, serves as a valuable intermediate in the synthesis of more complex specialty chemicals. Thiazole carboxylates are widely used as building blocks in pharmaceutical and materials chemistry.

The carboxylate group can be readily converted into other functional groups, such as amides, esters, or ketones, providing a gateway to a wide range of derivatives. For example, thiazole carboxylates are key intermediates for synthesizing amide derivatives that are investigated as drug candidates. The synthesis of 2-phenylthiazole-4-carboxamide (B13865131) derivatives has been explored for developing potential anticancer agents. nih.gov

In materials synthesis, the functionalization of the thiazole ring at its various positions through metal-catalyzed cross-coupling reactions is a common strategy to build complex conjugated molecules for electronic applications. rsc.orgnumberanalytics.com The 5-phenylthiazole-2-carboxylate scaffold provides a starting point from which larger, more complex structures for organic semiconductors or dyes can be constructed.

Mechanistic Aspects of Molecular Interactions and Structure Activity Relationships for 5 Phenylthiazole 2 Carboxylate Derivatives

Elucidation of Key Structural Features Influencing Molecular Recognition

Structure-activity relationship (SAR) studies have illuminated the importance of each component. For instance, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of dasatinib, the pyrimidin-4-ylamino core was found to be essential for anti-tumor activity against non-leukemia cell lines. nih.gov This highlights that the nature of the group attached to the thiazole's amino function can be a primary determinant of the therapeutic target.

Further studies on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives revealed the impact of substitutions on both the C2-phenyl ring and the C5-amido group on anticancer activity. The highest activity in one study was observed in a compound featuring a 2-chlorophenyl group at the C2 position and a 4-chloro-2-methylphenyl amido group at the C5 position. mdpi.com This indicates that specific halogen and alkyl substitutions on the terminal phenyl rings can significantly enhance potency. The significance of the carboxanilide side chain at the fifth position of the thiazole (B1198619) ring has also been noted for its cytostatic effects on human chronic myeloid leukemia cells. mdpi.com

The thiazole ring itself is a critical feature, enhancing bioactivity partly by mimicking biological structures. evitachem.com Modifications to this core, such as the introduction of a trifluoromethyl group at the C4 position, have been explored to modulate activity. mdpi.com

| Compound Series | Key Structural Feature | Substitution Example | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| 2-amino-thiazole-5-carboxylic acid phenylamides | Group at C2-amino position | Pyrimidin-4-ylamino core | Essential for anti-tumor activity in non-leukemia cells | nih.gov |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | C2-phenyl substituent | 2-chlorophenyl | Contributes to high anticancer activity | mdpi.com |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | C5-amido substituent | 4-chloro-2-methylphenyl | Contributes to high anticancer activity | mdpi.com |

| 2-phenylthiazole-5-carboxylic acid derivatives | C5-carboxamide moiety | Tertiary carboxamide | Enhanced hydrophobic contacts and hydrogen bonding | evitachem.com |

Investigation of Binding Modes and Interaction Dynamics with Macromolecular Targets

The therapeutic effects of 5-phenylthiazole-2-carboxylate derivatives are realized through precise interactions with macromolecular targets, primarily enzymes and receptors. Molecular modeling and in-silico docking studies have been instrumental in visualizing these binding modes and understanding the dynamics of interaction.

For derivatives targeting cyclooxygenase (COX) enzymes, specific interactions within the binding site determine potency and selectivity. One derivative, compound 2a, demonstrated a binding mode within the COX-2 active site characterized by hydrogen bonds with residues ARG-120 and TYR-355, and a pi-cation bond with TYR-355. nih.gov The 3,4,5-trimethoxy phenyl residue of this compound extended deep into a binding pocket, forming additional hydrophobic interactions with lipophilic residues such as VAL-89, VAL-523, and LEU-359. nih.gov These extensive interactions contribute to its inhibitory activity.

In the context of hepatocellular carcinoma, a 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43, was optimized to disrupt the TRBP-Dicer protein-protein interaction. This was achieved through enhanced hydrophobic contacts and hydrogen bonding stemming from an optimized tertiary carboxamide group. evitachem.com

Similarly, in the development of inhibitors for protein tyrosine phosphatase 1B (PTP1B), molecular modeling revealed that a 3,4-dichlorophenyl substitution on a related thiazole derivative led to deeper penetration into a hydrophobic subpocket of the enzyme. evitachem.com Concurrently, an N-cyclopentylcarboxamide group enforced a specific bioactive conformation through steric constraints, highlighting how different parts of the molecule can work in concert to secure a favorable binding orientation. evitachem.com These examples underscore the importance of both directed interactions like hydrogen bonds and less specific forces like hydrophobic contacts in the stable binding of these ligands.

| Derivative Target | Key Interacting Residues | Types of Interaction | Structural Feature Involved | Reference |

|---|---|---|---|---|

| COX-2 | ARG-120, TYR-355 | Hydrogen bonds, Pi-cation bond | Thiazole core and associated groups | nih.gov |

| COX-2 | VAL-89, VAL-523, LEU-359 | Hydrophobic interactions | 3,4,5-trimethoxy phenyl residue | nih.gov |

| TRBP-Dicer Interface | Not specified | Hydrophobic contacts, Hydrogen bonding | Tertiary carboxamide | evitachem.com |

| PTP1B | Hydrophobic subpocket | Hydrophobic interactions | 3,4-dichlorophenyl group | evitachem.com |

Rational Design Principles for Modulating Molecular Functionality through Structural Variation

One key design strategy is the modification of the carboxamide moiety at the C5 position. Optimization of this group to a tertiary carboxamide, for example, can enhance both hydrophobic contacts and hydrogen bonding capabilities, leading to nanomolar binding affinity as seen with the TRBP-Dicer inhibitor CIB-L43. evitachem.com

Another powerful principle is the targeted substitution of the phenyl rings to exploit specific subpockets within the target's binding site. For COX inhibitors, replacing a 3,4,5-trimethoxy group with a trifluoromethyl (-CF3) group altered the selectivity profile between COX-1 and COX-2. nih.gov Docking studies revealed that the smaller -CF3 group resulted in fewer electronic and steric clashes within the COX-1 binding pocket, thus enhancing its inhibitory potency for that isoform. nih.gov This demonstrates how subtle changes can fine-tune selectivity.

Furthermore, constraining the molecule's conformation can be a fruitful approach. The introduction of a bulky group like a cyclopentyl on the carboxamide nitrogen can enforce a bioactive conformation through steric hindrance, improving potency against targets like PTP1B. evitachem.com The synthesis of novel derivatives is often guided by these principles, using systematic and combinatorial approaches to explore the chemical space around the core scaffold and identify candidates with superior activity. nih.govmdpi.com

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Methodologies for Sodium 5-Phenylthiazole-2-carboxylate

The traditional synthesis of this compound involves the reaction of 5-phenylthiazole-2-carboxylic acid with a sodium base, often using solvents like ethanol (B145695). Future research is increasingly focused on developing more environmentally benign and sustainable synthetic routes. bepls.com Green chemistry principles are being applied to the synthesis of the core thiazole (B1198619) structure, which is a precursor to the final sodium salt.

Key areas of development in sustainable synthesis include:

Microwave and Ultrasonic Irradiation: These techniques can significantly reduce reaction times and improve yields in the synthesis of thiazole derivatives. bepls.comscirp.org

Green Solvents: The use of environmentally friendly solvents, such as water or glycerol, is being explored to replace traditional organic solvents. scirp.orgorganic-chemistry.org

Reusable Catalysts: The development of solid-supported catalysts, for instance, silica-supported tungstosilicic acid, allows for easier separation and recycling, minimizing waste. bepls.com

One-Pot Multi-Component Reactions: These procedures, where multiple reaction steps are carried out in a single vessel, improve efficiency and reduce the need for purification of intermediates. bepls.com

These sustainable methodologies not only offer ecological and economic advantages but also have the potential to provide access to a wider range of thiazole derivatives by improving reaction efficiency and scope. bepls.comnih.gov

Exploration of Novel Coordination Architectures and Functional Materials

The thiazole ring in this compound contains both nitrogen and sulfur atoms, which can act as coordination sites for metal ions. nih.gov This property, combined with the carboxylate group, makes it a versatile ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Future research in this area will likely focus on:

Coordination with Transition Metals: Investigating the coordination of this compound with various transition metals (e.g., zinc, nickel, copper) to create complexes with unique photophysical, catalytic, or biological properties. nih.govmdpi.com Thiazole-based ligands have been shown to form stable complexes with first-row transition metals. nih.gov

Formation of Metallocycles: The carboxylate group can chelate with metal ions, leading to the formation of stable five-membered metallocycles, which can serve as building blocks for larger supramolecular structures. researchgate.net

Development of Functional Materials: The resulting coordination architectures could have applications in areas such as sensing, catalysis, and as luminescent materials. nih.govresearchgate.net For example, zinc metal complexes with thiazole-pyridine based ligands have shown potential as anti-tumor and anti-microbial agents. nih.gov

The ability of the thiazole moiety to coordinate with a range of hard and soft metals provides a rich platform for the design of new functional materials. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational modeling has become an indispensable tool in understanding the properties and activities of chemical compounds. For this compound and its derivatives, advanced computational methods can provide valuable predictive insights.

Emerging trends in this field include:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. mdpi.comresearchgate.net It can help in identifying potential mechanisms of action and in designing more potent analogs.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of molecules, providing information about their reactivity and spectroscopic properties. miami.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of novel derivatives. dntb.gov.ua

These in silico approaches accelerate the research process by prioritizing compounds for synthesis and experimental testing, thereby reducing costs and time. dntb.gov.ua The integration of computational predictions with experimental results is a powerful strategy for drug discovery and materials science. nih.gov

Integration with High-Throughput Screening for Mechanistic Discoveries

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against biological targets to identify "hits" with desired activities. alitheagenomics.com The integration of HTS with mechanistic studies is a powerful paradigm for drug discovery and for understanding the biological roles of compounds like this compound.

Future directions in this area involve:

Screening of Thiazole Libraries: Assembling and screening focused libraries of thiazole derivatives to identify compounds with specific biological activities, such as antimicrobial or anticancer effects. nih.govmdpi.com

High-Content Screening (HCS): HCS combines the automation of HTS with cellular imaging to provide more detailed information about the effects of a compound on cellular morphology and function, offering deeper mechanistic insights. alitheagenomics.com

Mechanism of Action Studies: Following up on hits identified through HTS with a cascade of secondary assays to confirm their activity, determine their specificity, and elucidate their mechanism of action. nih.gov This is crucial as some scaffolds, like 2-aminothiazoles, are known to be frequent hitters in screening campaigns, necessitating careful validation. nih.gov

The combination of HTS with advanced analytical and computational techniques provides a comprehensive approach to not only discover new bioactive molecules but also to understand their complex interactions within biological systems. ewadirect.comnih.gov

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | ↑ Cyclization |

| Solvent | Ethanol/Water (3:1) | ↑ Purity |

| Catalyst | NaOH (1.2 eq) | ↑ Saponification |

Q. Table 2: Key NMR Assignments

| Proton Position | δ (ppm) | Multiplicity | Correlation (HSQC) |

|---|---|---|---|

| Thiazole C-2 | 8.3 | Singlet | C=O (168 ppm) |

| Phenyl C-4 | 7.5 | Doublet | Aromatic C (128 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.